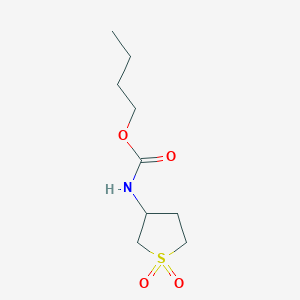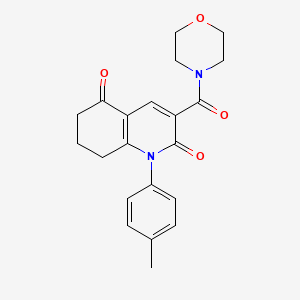![molecular formula C32H30N2O6 B15030780 4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B15030780.png)
4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid is a complex organic compound with a unique structure that includes multiple aromatic rings, a diazepine core, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid typically involves multiple steps, including the formation of the diazepine core and the subsequent functionalization of the aromatic rings. Common synthetic routes may involve:
Formation of the Diazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization of Aromatic Rings:
Hydroxylation and Oxidation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
科学研究应用
4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and functional groups.
Biological Studies: Investigation of its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
Diazepines: Compounds with a similar diazepine core, such as diazepam.
Aromatic Acids: Compounds with similar aromatic ring structures and carboxylic acid groups, such as benzoic acid derivatives.
Uniqueness
4-{1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid is unique due to its combination of a diazepine core with multiple functionalized aromatic rings. This structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
属性
分子式 |
C32H30N2O6 |
|---|---|
分子量 |
538.6 g/mol |
IUPAC 名称 |
4-[6-(4-methoxycarbonylphenyl)-9-(4-methylphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H30N2O6/c1-19-7-9-20(10-8-19)23-17-25-30(27(35)18-23)31(21-11-13-22(14-12-21)32(39)40-2)34(28(36)15-16-29(37)38)26-6-4-3-5-24(26)33-25/h3-14,23,31,33H,15-18H2,1-2H3,(H,37,38) |
InChI 键 |
NAJLOJRYHLGAOI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CC=C(C=C5)C(=O)OC)C(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15030699.png)
![(2Z)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-3-(4-methoxybenzyl)-5-methyl-1,3-thiazolidin-4-one](/img/structure/B15030700.png)
![4-[(4-Carboxyhexanoyl)amino]benzoic acid](/img/structure/B15030704.png)

![N-ethyl-6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030722.png)
![(4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B15030725.png)
![3-[5-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic Acid](/img/structure/B15030733.png)
![3-(4-fluorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B15030742.png)
![N-(tert-butyl)-3-{(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-[(5-nitro-2-furyl)methylene]hydrazino}propanamide](/img/structure/B15030745.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15030746.png)
![3-[(2E)-2-(4-butoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide](/img/structure/B15030750.png)
![3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide](/img/structure/B15030765.png)
![4-(3-methoxyphenyl)-1-[(3-methylbutyl)sulfanyl]-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B15030767.png)
